molecular formula C21H30N2O5 B1397927 tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate CAS No. 934664-27-4

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

Cat. No. B1397927
M. Wt: 390.5 g/mol
InChI Key: QBIMDSMNAAFYPK-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” appears to be a complex organic molecule. It contains several functional groups, including a tert-butyl group, a benzyloxy group, a carbonyl group, a hydroxy group, an azetidine ring, and a piperidine ring. These functional groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. It also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of these rings could significantly influence the compound’s chemical behavior and reactivity.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups and ring structures. For example, the hydroxy group could potentially participate in reactions involving the formation or breaking of O-H bonds. The carbonyl group could be involved in reactions such as nucleophilic addition or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and ring structures. For example, the presence of polar functional groups like the hydroxy and carbonyl groups could increase the compound’s solubility in polar solvents.


Scientific Research Applications

Synthesis of Intermediates and Compounds

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is involved in the synthesis of various intermediates and biologically active compounds. For instance, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in numerous biologically active compounds like crizotinib, using a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Structural Studies and Crystallography

The compound's analogs have been characterized through various techniques including spectroscopy and X-ray diffraction. For example, Sanjeevarayappa et al. (2015) characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed its structure through single-crystal XRD data (Sanjeevarayappa et al., 2015).

Bioactive Compound Synthesis

The molecule serves as a precursor or intermediate in the synthesis of various bioactive compounds. For instance, Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs, through a high-yield method (Zhang et al., 2018).

Asymmetric Synthesis

The molecule and its derivatives are also used in asymmetric synthesis to produce enantiomerically pure compounds. For instance, Jona et al. (2009) developed an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the compound’s safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve studying its reactivity to understand what types of chemical reactions it can participate in.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-12-8-7-11-17(23)21(26)14-22(15-21)18(24)27-13-16-9-5-4-6-10-16/h4-6,9-10,17,26H,7-8,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMDSMNAAFYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732141
Record name tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

CAS RN

934664-27-4
Record name tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl piperidine-1-carboxylate (0.50 g, 2.7 mmol) in anhydrous diethyl ether (9.0 mL) under anhydrous nitrogen gas was added N,N,N′,N′-tetramethylethane-1,2-diamine (0.41 mL, 2.7 mmol), and the solution was cooled to −78° C. To this solution was added (2-methylpropyl)lithium (2.1 mL, 1.4 M in cyclohexane, 3.0 mmol) in small portions. To this anion solution was added phenylmethyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.4 mmol), prepared using procedures as described in Reference 3, in anhydrous ether (2.0 mL), while maintaining the internal temperature at less than −60° C. The solution was allowed to warm to room temperature and stirred overnight. The reaction was quenched with water, and partitioned between water and diethyl ether. The layers were separated and the aqueous layer was extracted with diethyl ether twice. The combined organic layers were dried (magnesium sulfate), filtered and concentrated in vacuo. Chromatography (silica gel, 3:1 hexanes/ethyl acetate) gave 0.13 g (13%) of 1,1-dimethylethyl 2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate. 1H NMR (400 MHz, CDCl3): 7.31 (m, 5H), 5.08 (s, 2H), 4.05 (d, 1H), 4.00 (d, 1H), 3.84 (d, 2H), 3.80 (broad s, 1H), 3.55 (broad s, 1H), 3.10 (broad s, 1H), 1.92 (m, 1H), 1.45-1.62 (m, 6H), 1.43 (s, 9H). MS (EI) for C21H30N2O5: 335 (M-tBu), 315 (M-OtBu).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
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reactant
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Quantity
9 mL
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solvent
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2.1 mL
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reactant
Reaction Step Two
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1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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COC(C(=O)OC1(C2CCCCN2C(=O)OC(C)(C)C)CN(C(=O)OCc2ccccc2)C1)(c1ccccc1)C(F)(F)F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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